

Preclinical Evaluation of KRAS G12C Inhibitor 28: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 28

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This technical guide provides a comprehensive overview of the preclinical evaluation of **KRAS G12C inhibitor 28**, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The information presented herein is intended to offer a detailed understanding of the inhibitor's biological activity, mechanism of action, and preclinical efficacy, compiled from publicly available data. While a specific compound designated "**KRAS G12C inhibitor 28**" has been identified with a reported IC50 of 57 nM, detailed preclinical data from its primary source, patent WO2021113595A1, is not fully accessible. Therefore, this guide synthesizes the available information on inhibitor 28 with representative data from other well-characterized KRAS G12C inhibitors to provide a comprehensive profile.

In Vitro Activity and Selectivity

KRAS G12C inhibitor 28 has demonstrated potent inhibition of the KRAS G12C mutant protein. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Table 1: In Vitro Potency of **KRAS G12C Inhibitor 28**

Assay Type	Metric	Value	Reference
Biochemical Assay	IC50	57 nM	WO2021113595A1

Note: The IC₅₀ value was obtained from a commercial vendor referencing the patent WO2021113595A1. Further details of the specific assay conditions were not available.

To provide a broader context of the typical in vitro profiling for such an inhibitor, the following table includes representative data from preclinical studies of other well-known KRAS G12C inhibitors, such as sotorasib and adagrasib.

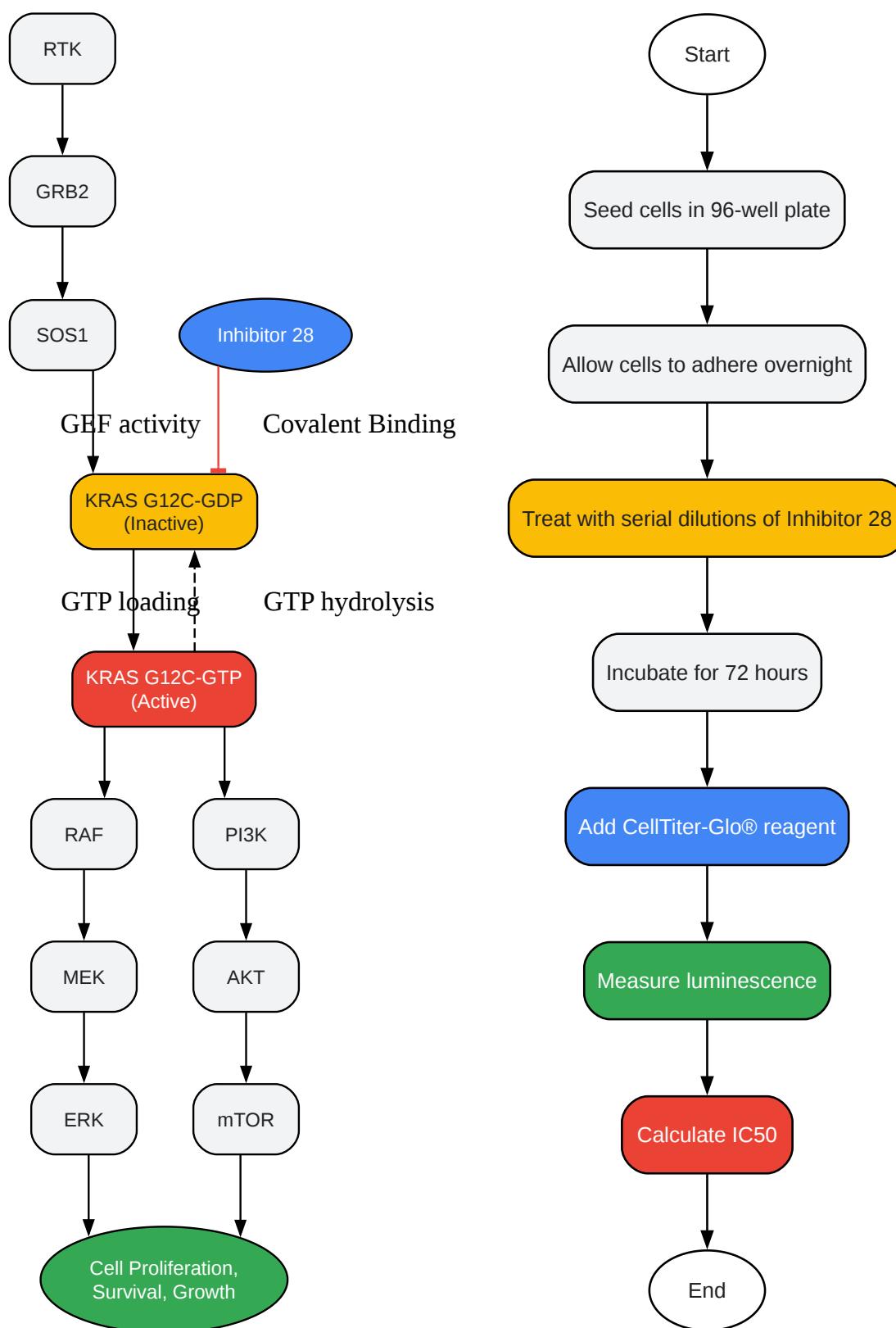
Table 2: Representative In Vitro Cellular Activity of KRAS G12C Inhibitors

Cell Line	Cancer Type	KRAS Mutation	Inhibitor	IC ₅₀ (nM)
NCI-H358	Non-Small Cell Lung Cancer	G12C	Adagrasib	1.8
MIA PaCa-2	Pancreatic Cancer	G12C	Adagrasib	4.3
SW1573	Non-Small Cell Lung Cancer	G12C	Sotorasib	7
HCT116	Colorectal Cancer	G13D (WT for G12C)	Adagrasib	>10,000

This table presents representative data to illustrate the expected potency and selectivity of a clinical-stage KRAS G12C inhibitor.

Mechanism of Action and Signaling Pathway

KRAS G12C inhibitors, including presumably inhibitor 28, act by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor growth.

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